molecular formula C12H17NO2 B12110398 Methyl 3-(4-ethylanilino)propanoate

Methyl 3-(4-ethylanilino)propanoate

Cat. No.: B12110398
M. Wt: 207.27 g/mol
InChI Key: FFYQKFUSRONJLU-UHFFFAOYSA-N
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Description

Methyl 3-(4-ethylanilino)propanoate: is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a methyl ester group attached to a propanoate backbone, with an ethylanilino substituent on the third carbon of the propanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(4-ethylanilino)propanoate can be synthesized through the esterification of 3-(4-ethylanilino)propanoic acid with methanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods: Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of anhydrous conditions and a continuous flow reactor can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(4-ethylanilino)propanoate can undergo oxidation reactions, particularly at the ethylanilino group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the ester group to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as hydroxide ions (OH-) can replace the methoxy group to form the corresponding carboxylate.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Aqueous NaOH or KOH under reflux.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of carboxylates.

Scientific Research Applications

Chemistry: Methyl 3-(4-ethylanilino)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ester group makes it a versatile building block for various chemical transformations.

Biology: In biological research, this compound can be used as a model ester to study enzymatic hydrolysis by esterases. It can also serve as a substrate in studies involving metabolic pathways of esters.

Industry: In the industrial sector, this compound can be used in the manufacture of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism by which methyl 3-(4-ethylanilino)propanoate exerts its effects depends on the specific context of its use. In enzymatic hydrolysis, esterases catalyze the cleavage of the ester bond, releasing the corresponding alcohol and carboxylic acid. The molecular targets and pathways involved include the active sites of esterases and the subsequent metabolic pathways of the hydrolysis products.

Comparison with Similar Compounds

    Methyl propionate: A simpler ester with a similar propanoate backbone but lacking the ethylanilino substituent.

    Ethyl acetate: Another ester commonly used in organic synthesis and as a solvent, with a similar ester functionality but different substituents.

Uniqueness: Methyl 3-(4-ethylanilino)propanoate is unique due to the presence of the ethylanilino group, which imparts distinct chemical properties and reactivity compared to simpler esters. This substituent can influence the compound’s behavior in chemical reactions and its interactions with biological systems.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 3-(4-ethylanilino)propanoate

InChI

InChI=1S/C12H17NO2/c1-3-10-4-6-11(7-5-10)13-9-8-12(14)15-2/h4-7,13H,3,8-9H2,1-2H3

InChI Key

FFYQKFUSRONJLU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NCCC(=O)OC

Origin of Product

United States

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